4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Description
4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a heterocyclic compound featuring a benzamide core substituted with a 4-ethoxy group and an imidazo[2,1-b][1,3]thiazole moiety. The imidazothiazole ring is further substituted at position 6 with a 4-methylphenyl group, while the benzamide is linked via a methylene bridge to position 5 of the imidazothiazole. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors associated with inflammation or cancer .
The compound’s synthesis likely involves multi-step reactions, including cyclization of thiazole precursors and coupling of benzamide derivatives, as seen in analogous compounds (e.g., 9d in and g in ). Characterization via IR, NMR, and elemental analysis ensures structural fidelity and purity .
Properties
IUPAC Name |
4-ethoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-27-18-10-8-17(9-11-18)21(26)23-14-19-20(16-6-4-15(2)5-7-16)24-22-25(19)12-13-28-22/h4-11H,3,12-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLZOHZJNHFVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the ethoxy and benzamide groups. Common reagents and conditions used in these reactions include:
Formation of the imidazo[2,1-b][1,3]thiazole core: This step may involve the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the ethoxy group: This can be achieved through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the benzamide group: This step typically involves the reaction of the imidazo[2,1-b][1,3]thiazole intermediate with a benzoyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide and related compounds:
Structural and Electronic Differences
- Core Heterocycles: Imidazo[2,1-b]thiazole (target compound) offers a fused bicyclic system with enhanced rigidity and π-stacking capability compared to monocyclic thiazoles (e.g., 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide) .
- Linker Flexibility : The methylene bridge in the target compound may improve conformational adaptability for target binding relative to direct aryl linkages in compounds like 9d .
Biological Activity
4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological effects, making it a candidate for drug development and therapeutic applications.
Chemical Structure
The chemical structure of 4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-ethoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
| Molecular Formula | C22H23N3O2S |
| CAS Number | 946302-16-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazo-thiazole core may facilitate binding to various enzymes or receptors, influencing their activity and leading to therapeutic effects. The exact mechanisms remain under investigation but are believed to involve modulation of signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that compounds similar to 4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide exhibit a range of biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cells. Studies suggest that it may act by inducing apoptosis in tumor cells and inhibiting key oncogenic pathways.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens. The thiazole and imidazole rings are known for their roles in enhancing the bioactivity of compounds.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential in treating diseases such as cancer.
Case Studies
Several studies have explored the biological effects of related compounds with similar scaffolds:
- A study on benzamide derivatives highlighted their effectiveness against various cancer cell lines by targeting specific kinases involved in cell signaling pathways .
- Another research focused on thiazole-containing compounds demonstrated significant antimicrobial activity against resistant bacterial strains .
Research Findings
Recent research has provided insights into the pharmacological properties of 4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |
| Study 2 | Showed promising antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 3 | Identified potential as a selective inhibitor of specific kinases involved in cancer progression. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical steps for synthesizing 4-ethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide?
- Methodological Answer :
- Step 1 : Synthesize the imidazo[2,1-b][1,3]thiazole core via cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) .
- Step 2 : Introduce the 4-methylphenyl substituent at position 6 using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .
- Step 3 : Functionalize the methyl group at position 5 with a benzamide moiety via amide coupling. Use DMF as a solvent, triethylamine as a base, and EDCI/HOBt as coupling agents to ensure high yields .
- Step 4 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and validate purity using HPLC (>95%) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm proton and carbon environments, especially imidazo-thiazole ring protons (δ 6.8–7.5 ppm) and benzamide carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Q. What solvent and catalyst systems optimize yield in key synthetic steps?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane (DCM) is optimal for acid-sensitive intermediates .
- Catalysts : Use Pd(PPh₃)₄ for Suzuki couplings (toluene/ethanol, 80°C) and K₂CO₃ for alkylation of phenolic groups (e.g., ethoxy introduction) .
- Reaction Monitoring : Track progress via TLC (silica gel, UV visualization) to minimize side products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify the 4-ethoxybenzamide group (e.g., replace ethoxy with methoxy, fluoro) to assess impact on target binding .
- Core Modifications : Compare imidazo-thiazole derivatives with imidazo-oxazole or pyrazole analogs to evaluate heterocycle specificity .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Prioritize compounds with IC₅₀ <10 μM and selectivity indices >5 .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardize Assays : Replicate studies using identical cell lines (e.g., ATCC-certified), passage numbers, and culture conditions .
- Verify Compound Integrity : Pre-test stability in assay media (e.g., DMEM, 37°C) via LC-MS to rule out degradation .
- Orthogonal Assays : Confirm activity using functional assays (e.g., kinase inhibition) alongside cell viability tests to isolate mechanisms .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonds between the benzamide carbonyl and kinase hinge regions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Prioritize poses with RMSD <2 Å .
- Pharmacophore Mapping : Identify critical features (e.g., hydrophobic 4-methylphenyl, hydrogen-bond acceptor from ethoxy) using Schrödinger’s Phase .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound remaining via LC-MS/MS. Target t₁/₂ >30 min .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Flag compounds with IC₅₀ <10 μM for structural refinement .
- In Silico Toxicity : Predict hepatotoxicity and mutagenicity with ADMET Predictor™. Exclude compounds with high phospholipidosis risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
